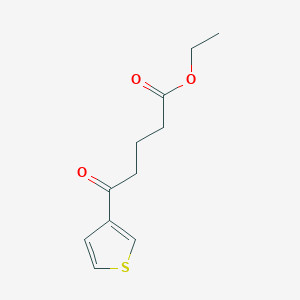

Ethyl 5-oxo-5-(3-thienyl)valerate

Overview

Description

Ethyl 5-oxo-5-(3-thienyl)valerate is a chemical compound that belongs to the class of thienyl-substituted valerates. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(3-thienyl)valerate typically involves the esterification of 5-oxo-5-(3-thienyl)valeric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Substitution: The thienyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products:

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 5-oxo-5-(3-thienyl)valerate serves as an important intermediate in the synthesis of more complex organic molecules. Its thienyl group enhances reactivity, making it valuable for creating derivatives with specific functionalities.

-

Reactivity Studies :

- Oxidation : Can undergo oxidation to form carboxylic acids.

- Reduction : Reduction of the keto group yields corresponding alcohols.

- Substitution Reactions : The thienyl ring can participate in electrophilic substitution reactions.

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with various biological pathways, which could lead to therapeutic applications.

-

Mechanism of Action :

- This compound interacts with specific molecular targets, modulating enzyme activities and influencing cellular processes.

Medicine

- Therapeutic Potential : Ongoing research is investigating its efficacy as a therapeutic agent for various diseases, particularly in the realms of anti-inflammatory and antimicrobial treatments.

-

Case Study Insights :

- In vitro assays have demonstrated promising results regarding its ability to inhibit specific biological processes, with IC50 values indicating effective concentrations for biological activity.

Industry

- Pharmaceutical Development : The compound is utilized in the production of pharmaceuticals and fine chemicals, leveraging its unique properties for drug formulation and development.

- Material Science Applications : Its structural characteristics make it a candidate for developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(3-thienyl)valerate involves its interaction with specific molecular targets and pathways. The thienyl ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antimicrobial effects, among other biological activities .

Comparison with Similar Compounds

- Ethyl 5-oxo-5-(2-thienyl)valerate

- Ethyl 5-oxo-5-(4-thienyl)valerate

- Methyl 5-oxo-5-(3-thienyl)valerate

Comparison: this compound is unique due to the position of the thienyl group on the valerate chain. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

Ethyl 5-oxo-5-(3-thienyl)valerate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 226.29 g/mol. The compound features a thienyl group, which is a five-membered aromatic ring containing sulfur, attached to a valerate moiety. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.151 g/cm³ |

| Boiling Point | 344°C at 760 mmHg |

| Flash Point | 161.9°C |

Synthesis Methods

The synthesis of this compound typically involves the esterification of 5-oxo-5-(3-thienyl)valeric acid with ethanol in the presence of an acid catalyst under reflux conditions. Industrial production may utilize continuous flow reactors to optimize yields and ensure high purity.

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: The keto group can be reduced to yield the corresponding alcohol.

- Substitution: The thienyl ring may participate in electrophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anti-inflammatory Activity

Studies have demonstrated that this compound can modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammation. The thienyl group is believed to play a crucial role in interacting with molecular targets, leading to reduced inflammation markers in vitro.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-oxo-5-(2-thienyl)valerate | Different position of the thienyl group | |

| Ethyl 5-oxo-5-(4-thienyl)valerate | Varies in substitution pattern | |

| Mthis compound | Methyl group instead of ethyl |

The positioning of the thienyl group significantly influences the compound's reactivity and biological activity, suggesting that minor structural changes can lead to varying pharmacokinetic and pharmacodynamic profiles.

Case Studies and Research Findings

Recent studies have focused on evaluating the safety and efficacy of this compound in preclinical models. Notable findings include:

- In Vitro Studies: These studies have shown that this compound can reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing: In laboratory settings, this compound has demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans, suggesting its utility in treating infections.

Q & A

Basic Research Questions

Q. What catalytic strategies are effective for synthesizing Ethyl 5-oxo-5-(3-thienyl)valerate, and how can reaction parameters be optimized?

- Methodological Answer : Catalytic hydrogenation of levulinic acid derivatives in ethanol, using transition metal catalysts (e.g., nickel phosphide), is a viable route. Systematic optimization involves varying temperature (250–350°C), catalyst loading, and solvent polarity to enhance selectivity for the desired product. Higher temperatures favor ethyl valerate formation over intermediates like γ-valerolactone . For thienyl-substituted analogs, introduce the 3-thienyl group via ketone functionalization, ensuring inert conditions to prevent sulfur-catalyst poisoning.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Identify the ketone (δ ~200–210 ppm in ¹³C) and ester (δ ~170 ppm) moieties. The thienyl protons appear as distinct multiplet signals in aromatic regions (δ 6.5–7.5 ppm).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1740 cm⁻¹ for esters and ~1700 cm⁻¹ for ketones.

- GC-MS : Validate purity and molecular ion peaks (e.g., m/z for [M+H]⁺). For conformational details, use microwave spectroscopy (MB-FTMW) to resolve rotational constants and validate gas-phase structures .

Q. How can single-crystal X-ray diffraction resolve the crystal structure of this compound?

- Methodological Answer : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane). Use SHELX programs for structure refinement, particularly SHELXL for small-molecule resolution. Challenges include the thienyl group’s electron-rich nature, which may disrupt packing; mitigate this by co-crystallizing with halogenated solvents to enhance π-π interactions .

Properties

IUPAC Name |

ethyl 5-oxo-5-thiophen-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNISAMAQXESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641867 | |

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-74-9 | |

| Record name | Ethyl δ-oxo-3-thiophenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.